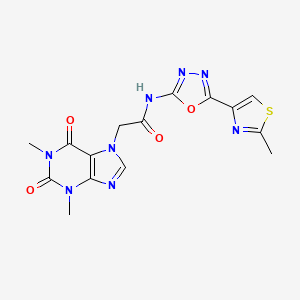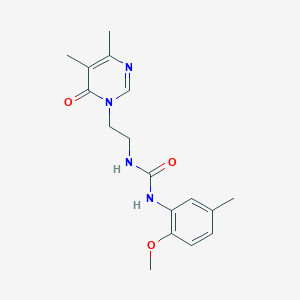
1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea is an organic compound of significant interest due to its unique chemical structure and versatile applications in various scientific fields. This compound belongs to the class of urea derivatives and is characterized by the presence of a pyrimidinyl ethyl group and a methoxy methylphenyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea can be achieved through several methods, with one of the most common involving the reaction between 4,5-dimethyl-6-oxopyrimidine and an appropriate ethyl urea derivative. The key steps generally include:
N-Alkylation: : Introduction of the ethyl group to the pyrimidine ring.
Urea Formation: : Reaction between the alkylated pyrimidine and 2-methoxy-5-methylphenyl isocyanate.
Reaction conditions typically involve moderate temperatures (50-80°C) and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reaction.
Industrial Production Methods: In an industrial setting, large-scale production of this compound often utilizes continuous flow reactors to ensure consistent product quality and yield. The process optimization might include:
Automated Synthesis: : Use of automated synthesis platforms to control reaction conditions precisely.
Purification: : Implementation of chromatography techniques to purify the final product.
化学反応の分析
Types of Reactions: 1-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: : Typically involves oxidizing agents like hydrogen peroxide or permanganate.
Reduction: : Commonly conducted using reagents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution can occur at the pyrimidinyl or phenyl rings under suitable conditions.
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : DMSO, methanol, chloroform.
Oxidation Products: : Formation of corresponding sulfoxides or sulfones.
Reduction Products: : Amino derivatives or alcohols.
Substitution Products: : Various substituted pyrimidinyl and phenyl derivatives.
科学的研究の応用
Chemistry: In organic synthesis, this compound serves as an intermediate for the preparation of other complex molecules. Its structural motifs are valuable for constructing pharmacologically active compounds.
Biology: It is explored for its potential biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.
Medicine: Preliminary studies suggest potential therapeutic applications in treating specific diseases due to its unique chemical interactions.
Industry: Used as a precursor for the synthesis of advanced materials, dyes, and agricultural chemicals.
作用機序
The mechanism by which 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, leading to altered biochemical pathways. The pathways involved depend on the context, such as inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds:
1-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea
1-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methylphenyl)urea
1-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-4-methylphenyl)urea
Uniqueness: What sets 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea apart is its specific combination of substituents, which confer unique steric and electronic properties. These properties influence its reactivity and interaction with biological targets, making it a distinct entity within its class.
特性
IUPAC Name |
1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11-5-6-15(24-4)14(9-11)20-17(23)18-7-8-21-10-19-13(3)12(2)16(21)22/h5-6,9-10H,7-8H2,1-4H3,(H2,18,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWYKZANJGTNFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCCN2C=NC(=C(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
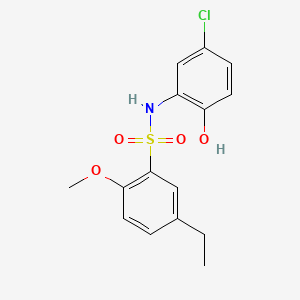
![5-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2380424.png)
![7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2380425.png)
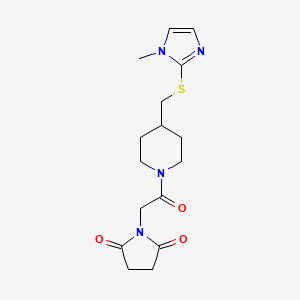
![(2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine](/img/structure/B2380427.png)
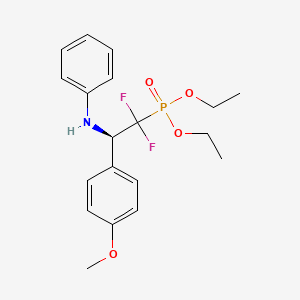
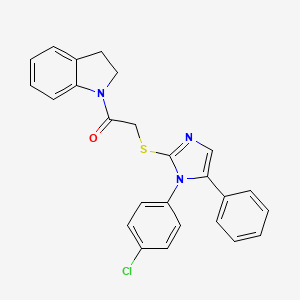
![1-(4-methylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B2380430.png)
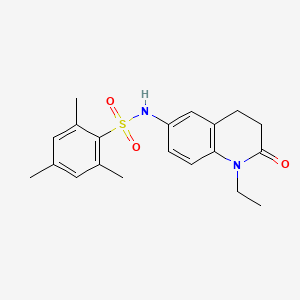
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(Z)-(dimethylamino)methylidene]-1H-indol-2-one](/img/structure/B2380432.png)

![(3E)-4-[(3,5-dichlorophenyl)amino]-3-phenylbut-3-en-2-one](/img/structure/B2380440.png)
![N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide](/img/structure/B2380443.png)
